molecular formula C14H11FO3S B1324154 5-(1,3-Dioxolan-2-YL)-2-(2-fluorobenzoyl)thiophene CAS No. 898773-35-8

5-(1,3-Dioxolan-2-YL)-2-(2-fluorobenzoyl)thiophene

Cat. No.: B1324154
CAS No.: 898773-35-8
M. Wt: 278.3 g/mol
InChI Key: URTOVORUMNJENZ-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-(2-fluorobenzoyl)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a dioxolane ring and a fluorobenzoyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(2-fluorobenzoyl)thiophene typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction, where 2-fluorobenzoyl chloride reacts with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling of the Dioxolane and Thiophene Rings: The final step involves coupling the dioxolane ring with the thiophene ring, which can be achieved through various coupling reactions, such as Suzuki or Stille coupling, under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-(2-fluorobenzoyl)thiophene can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to form alcohols.

    Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)-2-(2-fluorobenzoyl)thiophene has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: It may serve as a lead compound for the development of new drugs.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(2-fluorobenzoyl)thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions. The presence of the fluorobenzoyl group can enhance its binding affinity and specificity. The dioxolane ring may also contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorobenzoyl)thiophene: Lacks the dioxolane ring.

    5-(1,3-Dioxolan-2-YL)thiophene: Lacks the fluorobenzoyl group.

    5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene: Lacks the fluorine atom.

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-(2-fluorobenzoyl)thiophene is unique due to the combination of the dioxolane ring and the fluorobenzoyl group, which imparts distinct chemical and physical properties. This combination can enhance its reactivity, stability, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3S/c15-10-4-2-1-3-9(10)13(16)11-5-6-12(19-11)14-17-7-8-18-14/h1-6,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTOVORUMNJENZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641928
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-35-8
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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